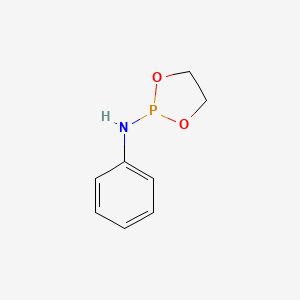

N-Phenyl-1,3,2-dioxaphospholan-2-amine

Description

Properties

CAS No. |

34875-42-8 |

|---|---|

Molecular Formula |

C8H10NO2P |

Molecular Weight |

183.14 g/mol |

IUPAC Name |

N-phenyl-1,3,2-dioxaphospholan-2-amine |

InChI |

InChI=1S/C8H10NO2P/c1-2-4-8(5-3-1)9-12-10-6-7-11-12/h1-5,9H,6-7H2 |

InChI Key |

NCIJIKOJIVJNPK-UHFFFAOYSA-N |

Canonical SMILES |

C1COP(O1)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of 2-Chloro-1,3,2-dioxaphospholane

The continuous flow synthesis of 2-chloro-1,3,2-dioxaphospholane derivatives, as demonstrated by, offers a scalable pathway for precursor preparation. In this method, phosphorus trichloride (PCl₃) reacts with ethylene glycol in a mesofluidic reactor under anhydrous conditions, yielding 2-chloro-1,3,2-dioxaphospholane with a productivity of 1.88 kg/day and 74% isolated yield. Substitution of the chloride moiety with aniline can be achieved by reacting the chloro derivative with aniline in the presence of a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction proceeds in anhydrous acetonitrile at room temperature, with DBU neutralizing HCl byproducts and driving the substitution to completion. Purification via fractional vacuum distillation yields this compound as a colorless liquid.

Key advantages of this method include high throughput and reproducibility due to the continuous flow setup. However, stringent moisture control is critical to prevent hydrolysis of the phosphorus-chlorine bond.

Ring-Opening of 2-Chloro-2-oxo-1,3,2-dioxaphospholane

The phosphorylation strategy reported in utilizes 2-chloro-2-oxo-1,3,2-dioxaphospholane as a reactive intermediate. This compound, synthesized via the reaction of PCl₃ with ethylene glycol followed by oxidation, undergoes nucleophilic ring-opening with amines. For N-phenyl substitution, aniline is introduced to a solution of 2-chloro-2-oxo-1,3,2-dioxaphospholane in benzene, catalyzed by triethylamine (Et₃N). The reaction mixture is stirred at room temperature for 2 hours, after which the product is isolated by silica gel chromatography.

This method benefits from mild conditions and high regioselectivity, as the oxo group directs nucleophilic attack to the phosphorus center. However, the requirement for an oxidation step to generate the oxo precursor adds complexity to the synthesis.

Cyclocondensation of Phenylphosphoramidites with Ethylene Glycol

A third approach, inferred from the reactivity studies in, involves the cyclocondensation of phenylphosphoramidite derivatives with ethylene glycol. For example, a silyl-protected phenylphosphoramidite (e.g., (PhNH)P(OSiMe₃)₂) reacts with ethylene glycol in tetrahydrofuran (THF) under acidic conditions (e.g., pyridinium p-toluenesulfonate, PPTS). Desilylation and simultaneous cyclization yield the target compound, which is purified by recrystallization.

While this method avoids handling PCl₃, it remains hypothetical for N-phenyl derivatives and requires validation. The modularity of phosphoramidite chemistry allows for structural diversification but may necessitate optimization of protecting groups and reaction stoichiometry.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. For nucleophilic substitutions, polar aprotic solvents like acetonitrile or 2-methyltetrahydrofuran enhance the solubility of PCl₃-derived intermediates. Non-nucleophilic bases such as DBU or Et₃N are preferred to minimize side reactions, with DBU offering superior HCl scavenging in continuous flow systems. In contrast, benzene or dichloromethane is optimal for ring-opening reactions due to their inertness toward electrophilic phosphorus centers.

Temperature and Residence Time

Continuous flow syntheses operate at ambient temperature (23°C) with residence times as short as 1 minute, ensuring rapid mixing and heat dissipation. Batch reactions, however, may require prolonged stirring (2–24 hours) at room temperature to achieve complete conversion. Elevated temperatures (>40°C) risk decomposition of the dioxaphospholane ring, particularly in the presence of moisture.

Stoichiometry and Purification

A 1:1 molar ratio of PCl₃ to diol is critical to prevent oligomerization. For amine substitutions, a 10–20% excess of aniline ensures complete displacement of chloride. Purification by fractional distillation (for liquid products) or silica gel chromatography (for solids) achieves >95% purity, as confirmed by ³¹P NMR.

Analytical Characterization

Spectroscopic Analysis

- ³¹P NMR : The phosphorus center in this compound resonates at δ 18–22 ppm, distinct from the δ 10–15 ppm range observed for chloro or oxo derivatives.

- ¹H NMR : Aromatic protons from the phenyl group appear as a multiplet at δ 7.2–7.4 ppm, while the dioxaphospholane ring protons resonate as a triplet (δ 4.1–4.3 ppm) and a doublet (δ 3.8–4.0 ppm).

- IR Spectroscopy : Stretching vibrations for P-N bonds occur at 750–800 cm⁻¹, with P-O-C absorptions at 1000–1050 cm⁻¹.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 215.05 (calculated for C₈H₁₀NO₂P: 215.04). Fragmentation patterns include loss of the phenyl group (m/z 140.98) and cleavage of the dioxaphospholane ring (m/z 98.01).

Comparative Analysis of Methodologies

The continuous flow approach (Method 1) is optimal for industrial-scale production, whereas Method 2 suits laboratory-scale synthesis of high-purity material. Method 3 remains speculative but offers a PCl₃-free alternative.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-1,3,2-dioxaphospholan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-phenyl-1,3,2-dioxaphospholan-2-oxide, while substitution reactions can produce a variety of phenyl-substituted derivatives.

Scientific Research Applications

N-Phenyl-1,3,2-dioxaphospholan-2-amine has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Phenyl-1,3,2-dioxaphospholan-2-amine involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may affect protein synthesis and cell signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Phosphorus-Containing Rings

- N,N-Bis(2-chloroethyl)-2-sulfanylidene-1,3,2λ⁵-dioxaphosphepan-2-amine (): Structure: A seven-membered dioxaphosphepane ring with sulfanylidene (S=) and chloroethyl substituents. Key Differences: Larger ring size (7 vs. 5 members) increases conformational flexibility. The sulfanylidene group introduces sulfur-based reactivity (e.g., nucleophilic substitution), while chloroethyl groups may enhance cytotoxicity, as seen in nitrogen mustard analogs. Applications: Likely used in organophosphorus chemistry or medicinal agents due to its reactive substituents.

- N,N-Bis(1-methylethyl)-1,3,2-dioxaphospholan-2-amine (): Structure: Isopropyl groups on nitrogen and a dioxaphospholane ring. Key Differences: Bulky isopropyl groups reduce steric accessibility compared to the phenyl group in N-Phenyl-1,3,2-dioxaphospholan-2-amine. This affects ligand properties in metal coordination. Applications: Potential as a ligand in catalysis or precursor for phosphorus-based polymers.

Nitrogen-Containing Heterocycles with Aromatic Substituents

N-Phenyl-1,3,4-thiadiazol-2-amines ():

- Structure : Thiadiazole ring (two nitrogen, one sulfur) with phenylamine substituents.

- Key Differences : Sulfur and nitrogen atoms provide distinct electronic profiles (e.g., stronger hydrogen-bonding capacity) compared to phosphorus. These compounds exhibit antimicrobial and antiurease activities .

- Applications : Pharmaceutical agents targeting enzymes or microbial pathogens.

5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine ():

- Structure : Oxadiazole ring (two nitrogen, one oxygen) with furan and phenyl substituents.

- Key Differences : Oxygen in the oxadiazole ring increases electron-withdrawing effects, enhancing photophysical properties (e.g., solvatochromism) .

- Applications : Optoelectronic materials due to tunable fluorescence.

Benzoxazole and Triazine Derivatives

- N-Phenyl-1,3-benzoxazol-2-amine (): Structure: Benzoxazole fused ring system with phenylamine. Synthesized via green methods (e.g., iodine-mediated cyclodesulfurization) . Applications: Antimicrobial agents or intermediates in organic synthesis.

4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine ():

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.